molecular formula C8H10F2N2 B2957243 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine CAS No. 1211515-06-8

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine

Cat. No.: B2957243
CAS No.: 1211515-06-8
M. Wt: 172.179
InChI Key: DHIYTTXUKXNXQT-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C8H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine include:

Uniqueness

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[5-(difluoromethyl)pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIYTTXUKXNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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